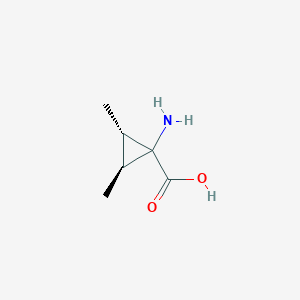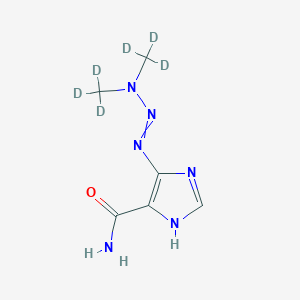
2-Hydroxy Ethynyl Estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Ethynyl Estradiol is a synthetic derivative of estradiol, a natural estrogen hormone. It is known for its unique chemical structure, which includes a hydroxyl group and an ethynyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Ethynyl Estradiol typically involves the hydroxylation of ethynyl estradiol. One common method includes the use of cytochrome P450 enzymes, such as CYP1A2 and CYP3A4, which catalyze the hydroxylation process . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar enzymatic processes. The use of bioreactors and advanced purification techniques ensures the high yield and purity of the compound. Solvent extraction and crystallization are commonly employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy Ethynyl Estradiol undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Acid chlorides or alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
2-Hydroxy Ethynyl Estradiol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation and ethynylation reactions.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-Hydroxy Ethynyl Estradiol involves its interaction with estrogen receptors. It binds to estrogen receptors (ERα and ERβ) with varying affinities, modulating the transcription of estrogen-responsive genes . This compound can also act as an antagonist of the G protein-coupled estrogen receptor (GPER), influencing various signaling pathways . The molecular targets and pathways involved include the regulation of cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Estradiol: The parent compound, a natural estrogen hormone.
Ethinyl Estradiol: A synthetic derivative used in oral contraceptives.
2-Hydroxyestradiol: A positional isomer with similar hydroxylation.
Uniqueness: 2-Hydroxy Ethynyl Estradiol is unique due to its combined hydroxyl and ethynyl groups, which confer distinct chemical and biological properties. Unlike estradiol, it has enhanced stability and bioavailability, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3/t13-,14+,16-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJCDKMHNQVWDV-BKRJIHRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50394-89-3 |
Source


|
| Record name | 2-Hydroxyethynylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WVG03IXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
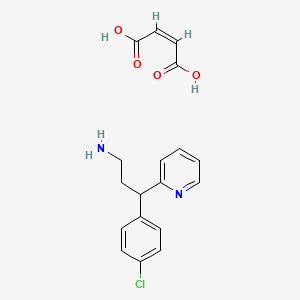
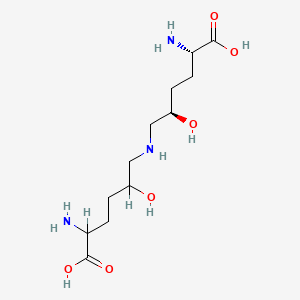
![(2S,3S,4S,5R)-6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140659.png)
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate](/img/structure/B1140660.png)
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
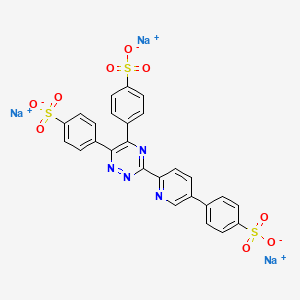
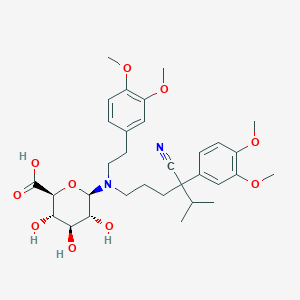
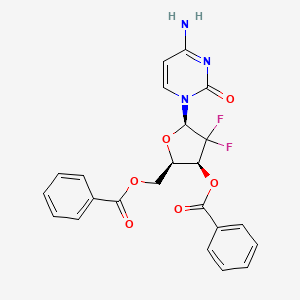
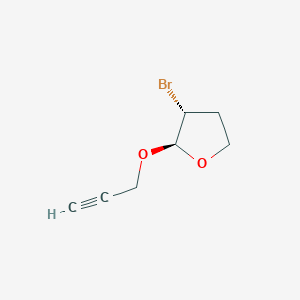

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)
